![molecular formula C22H22N4S B2375205 4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 851169-54-5](/img/structure/B2375205.png)
4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
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Description
4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound with a triazole ring and a thiol group. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Scientific Research Applications
Antimicrobial and Antifungal Effects
4-(3-Methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol and similar 1,2,4-triazole derivatives have shown a wide spectrum of biological activities, particularly in antimicrobial and antifungal effects. These effects are of significant interest for further detailed research, especially in the context of medical and veterinary practices for the treatment of fungal diseases on animal skin (Ohloblina, Bushuieva, & Parchenko, 2022).
Synthesis and Medicinal Chemistry
Research into the synthesis of various 1,2,4-triazole derivatives, including those similar to 4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol, has been extensive. These compounds have been explored for their antimicrobial activities, showcasing their potential in medicinal chemistry (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Anticancer and Cytotoxicity Studies
In the field of cancer research, derivatives of 1,2,4-triazoles have been studied for their cytotoxicity against various cancer cell lines. These studies are crucial for understanding the potential of these compounds in developing anticancer therapies (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Corrosion Inhibition
Research into the use of 1,2,4-triazole derivatives for corrosion inhibition, particularly in mild steel, has been conducted. These studies highlight the potential of such compounds in industrial applications, such as preventing metal corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
properties
IUPAC Name |
4-(3-methylbutyl)-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-15(2)12-13-26-21(24-25-22(26)27)18-14-20(16-8-4-3-5-9-16)23-19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREGWIUUMFVZLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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